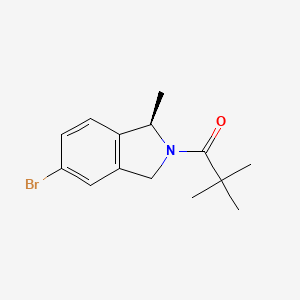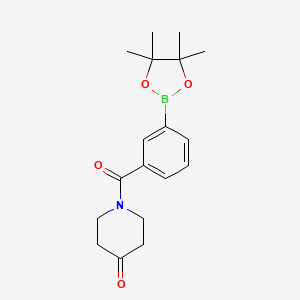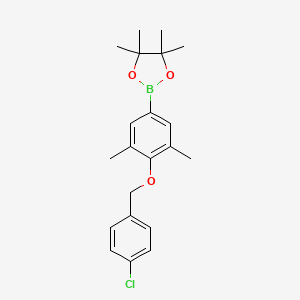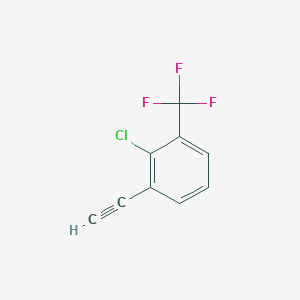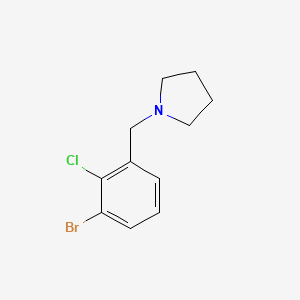
1-(3-Bromo-2-chlorobenzyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-chlorobenzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms on the benzyl group of this compound makes it a valuable intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chlorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Bromo-2-chlorobenzyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons or alcohols.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in aqueous or organic solvents.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reaction is typically carried out in organic solvents such as ethanol or tetrahydrofuran.
Coupling reactions: Common reagents include palladium catalysts, boronic acids, and halides. The reaction is typically carried out in organic solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidines, while oxidation reactions can yield corresponding ketones or aldehydes.
科学研究应用
1-(3-Bromo-2-chlorobenzyl)pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound is used in the development of new drugs and therapeutic agents. It can be used as a building block for the synthesis of bioactive molecules with potential medicinal properties.
Industry: The compound is used in the production of various industrial chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other materials.
作用机制
The mechanism of action of 1-(3-Bromo-2-chlorobenzyl)pyrrolidine depends on its specific application and target. In general, the compound can interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and chlorine atoms on the benzyl group can enhance the compound’s binding affinity and specificity for its target. The compound can modulate the activity of its target by acting as an inhibitor, activator, or substrate.
相似化合物的比较
1-(3-Bromo-2-chlorobenzyl)pyrrolidine can be compared with other similar compounds such as:
1-(3-Bromo-2-chlorobenzyl)piperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the difference in ring size and nitrogen atom position.
1-(3-Bromo-2-chlorobenzyl)morpholine: This compound has a similar structure but contains a morpholine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the presence of an oxygen atom in the ring.
1-(3-Bromo-2-chlorobenzyl)azetidine: This compound has a similar structure but contains an azetidine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the difference in ring size and nitrogen atom position.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the benzyl group and the presence of a pyrrolidine ring. This combination can confer unique chemical reactivity and biological activity to the compound.
属性
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOYZDDNNLEPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
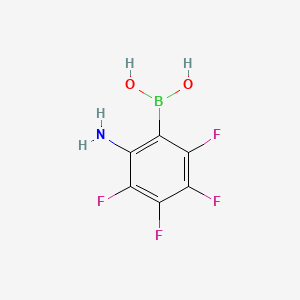

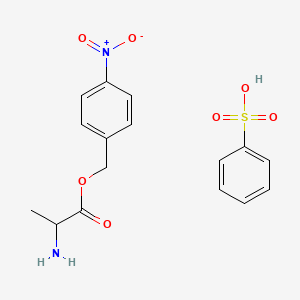
![9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate](/img/structure/B8231743.png)
![5-[11-Butyl-10-(4-carboxybutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoic acid](/img/structure/B8231751.png)
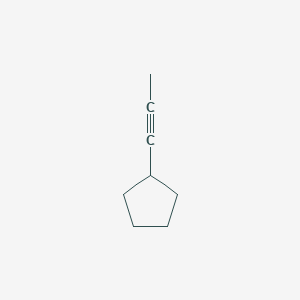
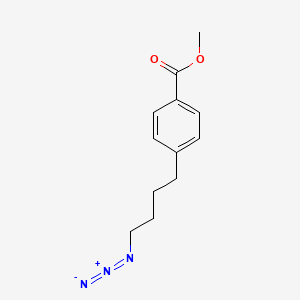

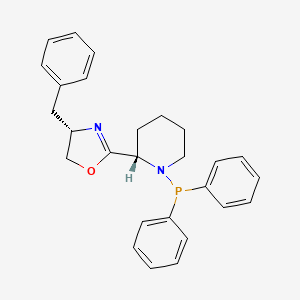
![2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8231776.png)
